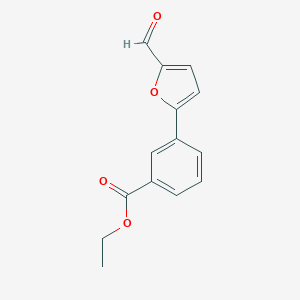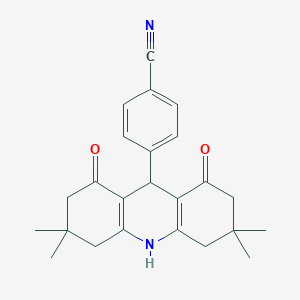
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives are widely used in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with prop-2-en-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom at the 4-position with the prop-2-en-1-amine group . The reaction is usually conducted in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Epoxides and diols derived from the prop-2-en-1-yl group.
Reduction: Saturated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes involved in DNA replication and repair.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Wirkmechanismus
The mechanism of action of N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the replication and repair of DNA. This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-fluoropyrimidine: Lacks the prop-2-en-1-yl group but shares similar reactivity and applications.
5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: Contains a piperidin-4-yloxy group instead of the prop-2-en-1-yl group and is used as a scaffold in the preparation of kinase inhibitors.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Contains a 4-fluorophenyl group and is used in Suzuki coupling reactions.
Uniqueness
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
145694-77-5 |
|---|---|
Molekularformel |
C7H7ClFN3 |
Molekulargewicht |
187.6g/mol |
IUPAC-Name |
2-chloro-5-fluoro-N-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C7H7ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3H2,(H,10,11,12) |
InChI-Schlüssel |
MMRXDSIENIYMFS-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC(=NC=C1F)Cl |
Kanonische SMILES |
C=CCNC1=NC(=NC=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B478794.png)
![5-[(5-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478822.png)
![5-(2-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478830.png)
![(5E)-5-(2-fluorobenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478834.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478837.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478839.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478843.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B478950.png)
![4-ethyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B478952.png)
![N-(4-chloro-3-{[(2-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B478954.png)
![N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B478955.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea](/img/structure/B478960.png)

